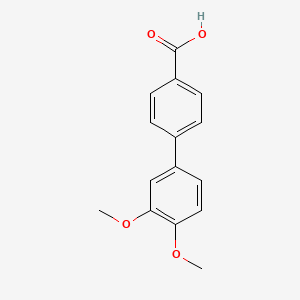

4-(3,4-dimethoxyphenyl)benzoic Acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-(3,4-dimethoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-13-8-7-12(9-14(13)19-2)10-3-5-11(6-4-10)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCPJYOGXVNPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374314 | |

| Record name | 4-(3,4-dimethoxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122294-10-4 | |

| Record name | 3′,4′-Dimethoxy[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122294-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,4-dimethoxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122294-10-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution of Benzoic Acid Derivatives in Chemical Sciences

The study of benzoic acid and its derivatives has a rich history, dating back to the 16th century with the initial discovery of benzoic acid through the dry distillation of gum benzoin. wikipedia.orgchemeurope.com The structure of benzoic acid was later determined in 1832. chemeurope.com A significant milestone in the history of benzoic acid derivatives was the discovery of the antifungal properties of benzoic acid in 1875, which led to its use as a food preservative. chemeurope.comacs.org

Initially, industrial production of benzoic acid involved the reaction of benzotrichloride (B165768) with calcium hydroxide (B78521), but this method resulted in chlorinated byproducts. wikipedia.orgchemeurope.com Consequently, benzoic acid intended for human consumption was obtained from the dry distillation of gum benzoin. chemeurope.comnewworldencyclopedia.org Modern synthetic methods have since evolved, with the commercial production of benzoic acid now primarily achieved through the partial oxidation of toluene (B28343) with oxygen, a process that is both high-yielding and environmentally friendly. wikipedia.orgchemeurope.comnewworldencyclopedia.org

Over the years, the synthesis of benzoic acid derivatives has become more sophisticated, moving from early methods like toluene oxidation to more efficient techniques involving catalytic reactions. ijarsct.co.in These derivatives have found a wide array of applications in medicine, agriculture, and the food industry, serving as antimicrobial agents, food preservatives, and precursors for various pharmaceuticals. ijarsct.co.inbritannica.com

Significance of the 3,4 Dimethoxyphenyl Moiety in Medicinal Chemistry and Materials Science

The 3,4-dimethoxyphenyl group, also known as a veratryl group, is a significant structural motif in medicinal chemistry due to its presence in numerous biologically active compounds. This moiety is an analog of dopamine (B1211576) where the hydroxyl groups have been replaced by methoxy (B1213986) groups. wikipedia.org

The presence of methoxy groups on the phenyl ring can contribute to antioxidant properties, which are beneficial in protecting against oxidative stress. ontosight.ai For instance, (E)-1-(3,4-dimethoxyphenyl) butadiene, isolated from Zingiber cassumunar Roxb., has demonstrated potent anti-inflammatory activity by inhibiting cyclooxygenase and lipoxygenase pathways. nih.gov Furthermore, derivatives of 3,4-dimethoxybenzoic acid, also known as veratric acid, have been investigated for their potential biological activities. nist.govsigmaaldrich.comsigmaaldrich.com

In materials science, the structural characteristics of the 3,4-dimethoxyphenyl group can influence the crystal packing and intermolecular interactions of compounds, which is relevant for the design of new materials with specific properties. researchgate.net

Current Research Landscape and Future Directions for 4 3,4 Dimethoxyphenyl Benzoic Acid

Current research on 4-(3,4-dimethoxyphenyl)benzoic acid and its derivatives is focused on exploring their potential as versatile building blocks in organic synthesis and their biological activities. The synthesis of this compound can be achieved through methods like the Suzuki–Miyaura coupling reaction, which utilizes palladium catalysts to form carbon-carbon bonds.

The compound and its derivatives are being investigated for a range of applications. For example, they are used to create more complex molecules through reactions such as oxidation, reduction, and electrophilic aromatic substitution. In medicinal chemistry, derivatives of this compound are being synthesized and evaluated for their potential therapeutic properties, including anticancer and anti-inflammatory effects. For instance, a novel series of benzoic acid and ester derivatives have been identified as potent dipeptidyl peptidase-4 (DPP-4) inhibitors for the potential treatment of type 2 diabetes. nih.gov

Future research is likely to continue exploring the synthetic utility of this compound to create novel compounds with tailored properties. Further investigations into its biological activities and those of its derivatives could lead to the development of new therapeutic agents.

Overview of Structure Activity Relationship Sar Studies on Benzoic Acid Derivatives

Established Synthetic Routes and Reaction Mechanisms

Suzuki–Miyaura Coupling Reactions for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a cornerstone in the synthesis of biaryl compounds like this compound. libretexts.orgnih.gov This palladium-catalyzed cross-coupling reaction joins an organoboron compound (e.g., a boronic acid) with an organohalide. libretexts.orgyoutube.com The general mechanism involves three primary steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.orgyoutube.com This reaction is highly valued for its tolerance of a wide range of functional groups and its typically high yields. nih.govyoutube.com

To synthesize this compound via this method, one would typically couple 3,4-dimethoxyphenylboronic acid with a 4-halobenzoic acid derivative (such as 4-bromobenzoic acid).

Optimization of Palladium Catalysts and Ligand Systems

The efficiency of the Suzuki-Miyaura coupling heavily relies on the palladium catalyst and its associated ligands. acs.orgyoutube.com Palladium precursors like Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ are commonly used. libretexts.org The key to a highly active catalyst system often lies in the choice of ligand. acs.org

Modern approaches favor bulky and electron-rich phosphine (B1218219) ligands, which enhance the catalyst's reactivity and stability. libretexts.orgacs.org This allows for lower catalyst loading and high turnover numbers. libretexts.org For instance, highly effective biaryl monophosphine ligands such as SPhos have demonstrated exceptional reactivity and broad substrate scope, facilitating the coupling of even challenging or hindered substrates. acs.org Palladacycles, which are complexes containing a stable palladium-carbon σ-bond, have also emerged as robust and thermally stable catalysts that can improve selectivity and are less sensitive to air and water. libretexts.orgacs.org The development of these advanced ligand systems has been crucial in making the Suzuki coupling a versatile and powerful tool in organic synthesis. acs.org

Table 1: Common Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling

| Catalyst/Precursor | Ligand Type | Key Advantages |

| Pd(PPh₃)₄ | Triphenylphosphine | Readily available, classic catalyst. |

| Pd(OAc)₂ / Pd₂(dba)₃ | Used with external ligands | Versatile precursors for in-situ catalyst generation. |

| Palladacycles | Cyclopalladated | High thermal stability, enhanced reactivity, often air/water insensitive. libretexts.orgacs.org |

| Pd(OAc)₂ / SPhos | Biaryl Monophosphine | High activity, broad scope, effective for hindered substrates. acs.org |

Role of Bases (e.g., Potassium Carbonate) and Solvents (e.g., Toluene (B28343), Ethanol) in Reaction Efficiency

Bases and solvents are critical parameters that significantly influence the outcome of the Suzuki-Miyaura reaction. researchgate.netnih.gov The base plays a multifaceted role in the catalytic cycle. deepdyve.comresearchgate.net Its primary function is to activate the organoboron compound by converting the neutral boronic acid into a more nucleophilic borate (B1201080) anion (R-B(OH)₃⁻), which then readily participates in the transmetalation step with the palladium complex. deepdyve.com

The choice of base and its strength can affect reaction rates and selectivity. libretexts.orgdeepdyve.com Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and potassium phosphate (B84403) (K₃PO₄). libretexts.orgresearchgate.net The optimal base often depends on the specific substrates and the solvent system used. libretexts.org For instance, weak bases like K₂CO₃ are often effective in polar aprotic solvents like DMF. libretexts.org

The solvent's role is not merely to dissolve the reactants; it influences catalyst activity and the reaction pathway. nih.gov A wide variety of solvents can be used, with ethers (like dioxane and THF), aromatic hydrocarbons (like toluene), and alcohols (like ethanol (B145695) and methanol) being common choices. researchgate.netnih.gov Often, a mixture of solvents, such as an alcohol and water, provides the best results, as water can aid in dissolving the inorganic base and facilitate the formation of key intermediates. researchgate.net The selection of the solvent system is a crucial optimization step, with studies showing that a methanol (B129727)/water mixture can lead to significantly higher yields compared to single organic solvents in certain cases. researchgate.net

Table 2: Effect of Solvent on a Model Suzuki-Miyaura Coupling Yield

| Solvent | Yield (%) |

| Tetrahydrofuran (THF) | 10.4 |

| N,N-Dimethylformamide (DMF) | 30.9 |

| Dioxane | 0 |

| Ethanol | 73.4 |

| Methanol | 78.9 |

| Methanol/Water (3:2) | 96.3 |

| Data adapted from a model bromobenzene (B47551) coupling study for illustrative purposes. researchgate.net |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for forming the biaryl structure. In this reaction, a nucleophile displaces a leaving group (typically a halide) on an aromatic ring. wikipedia.org For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

The mechanism involves two main steps: the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. libretexts.org To synthesize this compound, this approach is less direct than Suzuki coupling. It would likely involve using a derivative of 3,4-dimethoxybenzene as the nucleophile to attack an activated 4-halobenzoic acid derivative. However, standard benzene (B151609) rings are generally nucleophilic themselves, making them suitable for attacking highly electrophilic aromatic systems under SNAr conditions. wikipedia.org

Esterification-based Synthesis (e.g., from 4-(3,4-dimethoxyphenyl)butanoic acid)

The synthesis of the target compound can also be approached by modifying a precursor that already contains the core biaryl structure. One such method starts with 4-(3,4-dimethoxyphenyl)butanoic acid. prepchem.com This precursor can be synthesized through methods like the reduction and hydrogenolysis of related keto acids. prepchem.com

While the outline mentions esterification, a more chemically direct route from 4-(3,4-dimethoxyphenyl)butanoic acid to this compound would involve the oxidation of the butyric acid side chain. However, if an ester intermediate is formed first, for example, by reacting 4-(3,4-dimethoxyphenyl)butanoic acid with methanol and a catalytic amount of sulfuric acid, it would yield methyl 4-(3,4-dimethoxyphenyl)butanoate. This ester could then be subjected to further reactions, though direct conversion of the butanoate chain to a benzoate (B1203000) is not a standard single-step transformation. It is more plausible that the butanoic acid itself is a precursor to a different intermediate that then leads to the final benzoic acid.

Reductive Cyclization Strategies Utilizing 3,4-Dimethoxybenzaldehyde (B141060) Precursors

Reductive cyclization strategies can be employed to build complex cyclic systems, and variations of these reactions can lead to biaryl compounds. While not a direct cyclization to form the biaryl bond, precursors like 3,4-dimethoxybenzaldehyde (veratraldehyde) are common starting materials for building more complex molecules. google.comgoogle.com

For instance, veratraldehyde can be converted into intermediates that are then used in coupling reactions. One potential, albeit complex, pathway involves the palladium-mediated cross-coupling of a derivative formed from veratraldehyde with another aromatic ring. researchgate.net Another strategy involves the conversion of veratraldehyde into a different functional group that is amenable to C-C bond formation. For example, veratraldehyde can be a starting point for synthesizing 3,4-dimethoxyphenyl-containing intermediates which are then subjected to coupling reactions like the Ullmann or Suzuki reactions to form the desired biaryl product. nih.govresearchgate.net Some syntheses use veratraldehyde to create substituted phenylpropionic acids or cinnamic acids, which can be further modified. google.com

Hydrolysis of Nitrile Precursors for Carboxylic Acid Formation

The synthesis of this compound can be achieved through the hydrolysis of its corresponding nitrile precursor, 4-(3,4-dimethoxyphenyl)benzonitrile. This transformation is a common and effective method for introducing a carboxylic acid functional group. The hydrolysis process involves the reaction of the carbon-nitrogen triple bond of the nitrile with water. libretexts.org This reaction can be performed under either acidic or basic conditions, with each method having distinct characteristics. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis:

In acid-catalyzed hydrolysis, the nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid. libretexts.orgmasterorganicchemistry.com The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. chemistrysteps.comlumenlearning.com This is followed by a series of proton transfer and tautomerization steps to yield the carboxylic acid and an ammonium (B1175870) salt as a byproduct. libretexts.orgchemistrysteps.com

Base-Catalyzed Hydrolysis:

Alternatively, alkaline hydrolysis involves heating the nitrile under reflux with an aqueous solution of a base, such as sodium hydroxide. libretexts.orgweebly.com The hydroxide ion acts as the nucleophile, attacking the electrophilic nitrile carbon. chemistrysteps.comweebly.com This initially forms a salt of the carboxylic acid. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid, like hydrochloric acid, to protonate the carboxylate salt. libretexts.org

A study on the hydrolysis of a carbon-14 (B1195169) labeled nitrile utilized a nitrilase biocatalyst for the conversion to the corresponding carboxylic acid, highlighting a mild and specific method for this transformation. nih.gov While traditional methods often require harsh conditions, enzymatic approaches can offer greater functional group tolerance and milder reaction conditions.

Novel and Green Chemistry Approaches in Synthesis

The development of novel and environmentally benign synthetic methods for this compound is an active area of research, driven by the principles of green chemistry. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Chemo- and Regioselective Synthetic Pathways

Achieving chemo- and regioselectivity is crucial in the synthesis of complex molecules like this compound to avoid the formation of unwanted isomers and byproducts. One prominent strategy for its synthesis is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex. For the synthesis of this compound, this would involve the reaction between a 4-halobenzoic acid derivative and 3,4-dimethoxyphenylboronic acid. The inherent selectivity of the Suzuki-Miyaura coupling allows for the specific formation of the desired carbon-carbon bond at the para-position of the benzoic acid ring.

Research into organocatalytic benzannulation reactions has also demonstrated high levels of chemo- and regioselectivity in the synthesis of polyfunctionalized arenes, which could be adapted for the synthesis of precursors to this compound. rsc.org These methods often rely on substrate-directed approaches to control the outcome of the reaction.

Catalyst Development and Mechanistic Insights in Catalytic Synthesis

Catalyst development plays a pivotal role in advancing the synthesis of this compound. For Suzuki-Miyaura coupling reactions, the choice of palladium catalyst and ligands is critical for achieving high yields and turnover numbers. Various palladium catalysts, often in combination with phosphine ligands, are employed to facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.

In addition to palladium catalysis, other transition metals can be utilized. For instance, the oxidation of related methylphenoxy compounds to their corresponding benzoic acids has been achieved using a catalyst system of a cobalt salt, sometimes in combination with a manganese salt and a bromide source. google.com Understanding the reaction mechanism is essential for optimizing these catalytic processes. For example, in the rhodium-catalyzed rearrangement of oximes to amides, it was discovered that the reaction proceeds through a nitrile intermediate, and the nitrile itself can catalyze the transformation. orgsyn.org

Microwave-Assisted and Solvent-Free Synthetic Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijprdjournal.comresearchgate.net The application of microwave irradiation can significantly enhance the rate of reactions used to synthesize benzoic acid derivatives by promoting efficient and uniform heating of the reaction mixture. ijprdjournal.com This technique has been successfully applied to various reactions, including the hydrolysis of amides and the synthesis of heterocyclic compounds, demonstrating its potential for the synthesis of this compound. researchgate.netnih.gov

Solvent-free synthesis, another key principle of green chemistry, aims to eliminate the use of volatile and often hazardous organic solvents. ijisrt.com Reactions can be carried out by grinding the solid reactants together, sometimes with a catalytic amount of a solid support. researchgate.net This approach has been utilized for the synthesis of various compounds, including triazine derivatives, and can lead to reduced waste and simplified purification procedures. researchgate.netarkat-usa.org The combination of microwave irradiation and solvent-free conditions presents a particularly attractive green synthetic strategy. arkat-usa.org

| Technique | Advantages | Relevant Reactions |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced energy efficiency. ijprdjournal.com | Hydrolysis of amides, researchgate.net synthesis of heterocyclic compounds. nih.gov |

| Solvent-Free Synthesis | Reduced waste, simplified purification, lower environmental impact. ijisrt.com | Synthesis of triazines, researchgate.netarkat-usa.org synthesis of oxadiazoles. researchgate.net |

Flow Chemistry and Continuous Production Methods for Scalability

Flow chemistry, or continuous flow synthesis, offers significant advantages for the scalable production of chemical compounds, including active pharmaceutical ingredients. mdpi.comnih.gov This technology involves pumping reagents through a reactor where the reaction occurs, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.comnih.gov The benefits of flow chemistry include improved safety when handling hazardous reagents, enhanced heat and mass transfer, and the potential for automated, continuous production. nih.govbeilstein-journals.org

The synthesis of various compounds, including ibuprofen (B1674241) and other pharmaceuticals, has been successfully demonstrated using continuous flow systems. mdpi.com These processes often involve multiple reaction steps integrated into a single, continuous operation, which can significantly improve efficiency and reduce the need for isolating intermediates. nih.gov For the production of this compound, flow chemistry could be employed for key steps such as Suzuki-Miyaura coupling or oxidation reactions, enabling a more streamlined and scalable manufacturing process. nih.gov

Purification and Isolation Techniques

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity. The choice of purification method depends on the physical and chemical properties of the compound and the impurities present.

Common purification techniques include:

Recrystallization: This is a widely used method for purifying solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool, causing the desired compound to crystallize out while impurities remain in the solution. google.com The choice of solvent is crucial for effective purification.

Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption onto a stationary phase. nih.govorientjchem.org The crude product is dissolved in a solvent and passed through a column packed with an adsorbent like silica (B1680970) gel or alumina. Different components of the mixture travel through the column at different rates, allowing for their separation. nih.gov

Extraction: Liquid-liquid extraction is often used to separate the product from impurities based on their different solubilities in two immiscible liquids. rsc.org For acidic compounds like this compound, acid-base extraction can be a powerful purification tool. The acidic product can be converted to its salt by treatment with a base, making it water-soluble and allowing it to be separated from non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the pure acid. rsc.org

Filtration: This is a simple technique used to separate a solid from a liquid, for example, collecting the crystallized product after recrystallization or the precipitated product after a reaction. weebly.com

Recrystallization Protocols for High Purity

Recrystallization is a fundamental technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures. alfa-chemistry.com The primary goal is to dissolve the impure compound in a suitable hot solvent and allow it to slowly cool, forming pure crystals while the impurities remain dissolved in the mother liquor. pitt.eduma.edu

The selection of an appropriate solvent is the most critical step. An ideal solvent should dissolve the target compound sparingly at room temperature but exhibit high solubility at its boiling point. alfa-chemistry.comma.edu For benzoic acid and its derivatives, water is a commonly employed solvent due to its low cost and effectiveness. ma.eduslideshare.net The significant difference in benzoic acid's solubility in hot versus cold water makes it a prime candidate for this method. ma.edu

The general procedure involves heating the crude this compound in a minimal amount of the chosen solvent until it completely dissolves. pitt.edu If colored impurities are present, a small amount of activated charcoal may be added to the hot solution to adsorb them, followed by hot gravity filtration to remove the charcoal and any insoluble impurities. pitt.eduscribd.com The clear filtrate is then allowed to cool slowly and undisturbed, which promotes the formation of large, well-defined, and pure crystals. pitt.edu Rapid cooling can lead to the formation of small, impure crystals or precipitation. Once crystallization is complete, the purified crystals are collected by vacuum filtration, washed with a small amount of ice-cold solvent to remove any adhering mother liquor, and dried. ma.edu

Table 1: General Recrystallization Parameters for Benzoic Acid Derivatives

| Parameter | Description | Rationale | Source |

|---|---|---|---|

| Solvent | Water, Ethanol, Methanol, Acetonitrile (B52724), Petroleum Ether, Hexanes | Solvates impurities while allowing the target compound to crystallize upon cooling. Water is effective for polar compounds like benzoic acids. ma.edursc.org | ma.edursc.orgorientjchem.orgorgsyn.org |

| Temperature | Dissolution at or near the solvent's boiling point | Maximizes the solubility of the compound to ensure a saturated solution is formed with a minimum amount of solvent. alfa-chemistry.compitt.edu | pitt.eduma.edu |

| Cooling Method | Slow cooling at room temperature, followed by an ice bath | Promotes the formation of large, pure crystals. An ice bath maximizes the yield by further decreasing the compound's solubility. ma.edu | pitt.eduma.edu |

| Decolorization | Activated Charcoal | Adsorbs high molecular weight colored impurities. pitt.eduscribd.com | pitt.eduscribd.com |

| Crystal Collection | Vacuum Filtration | Efficiently separates the purified crystals from the impurity-containing mother liquor. ma.edu | ma.edu |

Chromatographic Separation Methods (e.g., Silica Gel Chromatography, HPLC)

When recrystallization is insufficient to remove impurities with similar solubility profiles, chromatographic methods are employed. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Silica Gel Chromatography: Column chromatography using silica gel as the stationary phase is a standard method for purifying organic compounds. The separation is based on polarity; more polar compounds adhere more strongly to the polar silica gel and thus elute more slowly, while less polar compounds travel down the column faster. A solvent system (mobile phase or eluent), typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), is chosen to achieve optimal separation. The crude product is loaded onto the top of the silica gel column, and the eluent is passed through, with fractions being collected sequentially. The fractions containing the pure product are then combined and the solvent evaporated.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for analytical quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reverse-phase HPLC (RP-HPLC) is particularly common for compounds like this compound. In RP-HPLC, the stationary phase (e.g., C18-modified silica) is non-polar, and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol. sielc.comhelixchrom.com

An acidic modifier, such as phosphoric acid or trifluoroacetic acid (TFA), is often added to the mobile phase to suppress the ionization of the carboxylic acid group, which results in better peak shape and retention time reproducibility. sielc.comhelixchrom.com The components of the mixture are separated based on their hydrophobicity, with more non-polar compounds being retained longer on the column. This method is highly scalable and can be used for preparative separation to isolate highly pure material. sielc.com

Table 2: Exemplary HPLC Conditions for Analysis of Benzoic Acid Derivatives

| Parameter | Condition 1 | Condition 2 | Rationale | Source |

|---|---|---|---|---|

| Stationary Phase | Newcrom R1 | Amaze C18 SPF | Reverse-phase columns separate compounds based on hydrophobicity. sielc.com | sielc.comhelixchrom.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | 30% Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) | The organic modifier (ACN) controls the elution strength. The acid suppresses ionization of the analyte. sielc.comhelixchrom.com | sielc.comhelixchrom.com |

| Detection | UV at 235 nm | UV (wavelength not specified) | The aromatic rings in the molecule allow for strong UV absorbance, enabling sensitive detection. | helixchrom.com |

| Application | Analytical and preparative separation | Analysis of preservatives | Demonstrates the versatility of HPLC for both purification and quantitative analysis. | sielc.comhelixchrom.com |

Yield Optimization and Process Intensification

Maximizing the yield of this compound is a key objective in its synthesis for both economic and environmental reasons. Yield optimization involves a systematic investigation of reaction parameters to find the conditions that afford the highest possible conversion of reactants to the desired product with minimal side-product formation.

Key parameters that are often optimized include:

Reaction Temperature: Chemical reactions are highly sensitive to temperature. Finding the optimal temperature can maximize the reaction rate while minimizing the degradation of reactants or products and the formation of by-products.

Reactant Stoichiometry: Using a slight excess of one reactant can drive the reaction to completion, but a large excess can complicate purification and increase costs. The ideal molar ratio of reactants must be determined empirically.

Catalyst Choice and Loading: In catalyzed reactions, such as Suzuki or other cross-coupling reactions often used to form the biaryl scaffold, the choice of catalyst and ligand is crucial. Optimizing the catalyst loading (the amount used) is a balance between achieving a fast reaction rate and minimizing cost and potential contamination of the product with residual metal.

Solvent: The solvent can influence reaction rates and selectivity. A suitable solvent must dissolve the reactants and be stable under the reaction conditions.

Reaction Time: Monitoring the reaction progress over time (e.g., by TLC or HPLC) is necessary to determine the point at which the maximum yield is achieved, avoiding prolonged reaction times that could lead to product decomposition.

Process intensification refers to the development of novel equipment and techniques that, compared to conventional methods, offer significant improvements in chemical manufacturing and processing. For the synthesis of this compound, this could involve using continuous flow reactors instead of traditional batch reactors. Flow chemistry can offer superior control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scalability. For instance, a patented process for a related compound, 4-hydroxy-3,5-dimethoxybenzoic acid, highlights the importance of controlling the amount of solvent and progressively distilling off byproducts to drive the reaction and improve yield. google.com

Table 3: Factors for Yield Optimization and Process Intensification

| Factor | Influence on Synthesis | Optimization Strategy | Source |

|---|---|---|---|

| Temperature | Affects reaction rate and selectivity. | Screen a range of temperatures to find the optimal balance between reaction speed and by-product formation. | google.com |

| Catalyst System | Determines reaction feasibility and efficiency in cross-coupling reactions. | Test various catalysts and ligands; optimize catalyst and ligand loading to reduce cost and maximize turnover number. | orgsyn.org |

| Reaction Time | Insufficient time leads to incomplete reaction; excessive time can cause product degradation. | Monitor reaction progress using analytical techniques (TLC, HPLC) to identify the optimal endpoint. | mdpi.com |

| Solvent/Reactant Concentration | Can affect reaction kinetics and equilibrium position. | Adjust solvent volume and reactant concentrations. In some cases, distilling byproducts can shift the equilibrium. | google.com |

| Process Technology | Batch vs. Continuous Flow reactors. | Implementing continuous flow chemistry can offer better control, improved safety, and higher throughput. | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both one-dimensional and two-dimensional NMR techniques are essential for complete structural assignment and purity verification.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aromatic protons on both benzene rings, the two methoxy (B1213986) groups, and the carboxylic acid proton. The integration of these signals confirms the number of protons in each environment, which is a key indicator of sample purity.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, this includes signals for the carboxyl carbon, the two methoxy carbons, and the twelve aromatic carbons. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing carboxylic acid group. Data from related compounds like 3,4-dimethoxybenzoic acid and 4-methoxybenzoic acid help in the precise assignment of these signals. nist.govnist.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |

|---|---|---|---|

| -COOH | ~12.0-13.0 (broad s) | ~167-172 | Carboxylic acid proton and carbon |

| C3'-OCH₃, C4'-OCH₃ | ~3.9 (s) | ~56 | Methoxy group protons and carbons |

| H-2, H-6 | ~8.1 (d) | ~130 | Protons ortho to the carboxylic acid |

| H-3, H-5 | ~7.7 (d) | ~129 | Protons meta to the carboxylic acid |

| H-2' | ~7.2 (d) | ~112 | Aromatic proton on the dimethoxy-substituted ring |

| H-5' | ~7.0 (d) | ~111 | Aromatic proton on the dimethoxy-substituted ring |

| H-6' | ~7.1 (dd) | ~120 | Aromatic proton on the dimethoxy-substituted ring |

| C-1, C-4, C-1', C-3', C-4' | - | ~126-150 | Quaternary aromatic carbons |

Note: Predicted values are based on spectral data of analogous compounds. Actual values may vary depending on the solvent and experimental conditions.

While 1D NMR provides primary data, complex signal assignments, especially in the crowded aromatic region, require two-dimensional NMR techniques.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, a COSY spectrum would show cross-peaks between adjacent aromatic protons on both rings, confirming their relative positions. For instance, H-2'/H-6' would show correlations with their neighbors, helping to differentiate them.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. rsc.org An HSQC spectrum is invaluable for definitively assigning the signals in the ¹³C NMR spectrum. It would show clear cross-peaks between each aromatic proton and its corresponding carbon, as well as between the methoxy protons and the methoxy carbons. This allows for unambiguous assignment of the complex aromatic carbon signals.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and material science, as different polymorphs can have different physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique used to characterize these different solid forms. nih.govdocbrown.info

Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and molecular packing in the crystal lattice. mdpi.com For this compound, different polymorphs would likely exhibit distinct ¹³C ssNMR spectra. Variations in the chemical shifts of the carboxyl carbon and the aromatic carbons can indicate differences in hydrogen bonding networks and π-π stacking interactions between molecules in the solid state. Thus, ssNMR can be used to identify, quantify, and characterize different polymorphic forms of this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The molecular formula of this compound is C₁₅H₁₄O₄. HRMS can confirm this composition by matching the experimentally measured exact mass to the theoretically calculated value with a high degree of precision (typically within 5 ppm). chem960.com

Table 2: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄O₄ |

| Molecular Weight | 258.27 g/mol |

| Calculated Exact Mass | 258.08921 Da |

Source: Public chemical databases. chem960.comparchem.com

The isotopic pattern observed in the mass spectrum, particularly the M+1 peak resulting from the natural abundance of ¹³C, further supports the determined molecular formula.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure. The fragmentation of this compound is expected to follow patterns observed for benzoic acid and its derivatives. docbrown.infomassbank.eumiamioh.edu

Key expected fragmentation steps include:

Loss of a hydroxyl radical (-OH): The molecular ion [M]⁺˙ at m/z 258 may lose an OH group from the carboxylic acid, yielding a stable acylium ion [M-17]⁺ at m/z 241.

Loss of a carboxyl group (-COOH): Cleavage of the C-C bond between the phenyl ring and the carboxyl group can lead to the loss of a COOH radical, resulting in an ion [M-45]⁺ at m/z 213.

Loss of carbon monoxide (-CO): The acylium ion at m/z 241 can further lose a molecule of CO to form the ion at m/z 213.

Cleavage of methoxy groups: Fragmentation can also involve the loss of a methyl radical (-CH₃) from a methoxy group to give an ion [M-15]⁺, or the loss of formaldehyde (B43269) (CH₂O) through rearrangement.

These characteristic fragmentation patterns provide robust confirmation of the presence of the carboxylic acid and dimethoxyphenyl functionalities within the molecule's structure.

LC-MS for Purity and Degradation Product Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique indispensable for assessing the purity of this compound and for identifying and monitoring its potential degradation products. This hybrid method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection and identification power of mass spectrometry. nih.gov

In a typical application, a reversed-phase HPLC column (such as a C18 column) is used to separate the parent compound from any impurities or degradation products based on differences in polarity. nih.gov The mobile phase composition is optimized to achieve a clear separation of all components. Following separation, the eluent is introduced into the mass spectrometer. Using an electrospray ionization (ESI) source, which is well-suited for polar molecules like carboxylic acids, the molecules are ionized, typically forming deprotonated molecules [M-H]⁻ in negative ion mode. nih.gov

The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing a precise molecular weight for the parent compound and any other eluted substances. For purity analysis, the chromatographic peak area of this compound is compared to the total peak area of all detected compounds, allowing for a quantitative assessment of purity.

To proactively identify potential stability issues, forced degradation studies are often conducted. The compound is subjected to stress conditions such as acid or base hydrolysis, oxidation, heat, and photolysis. nih.gov LC-MS is then used to analyze the resulting mixtures, separating and identifying the structures of the degradation products. For instance, potential degradation pathways could include the cleavage of the ether linkages (demethylation) or decarboxylation of the benzoic acid moiety. mdpi.com Tandem MS (MS/MS) can further fragment the ions to provide more detailed structural information, confirming the identity of these degradation products. nih.gov

Table 1: Representative LC-MS Data for Purity and Degradation Analysis

| Compound | Retention Time (min) | Ionization Mode | Observed m/z ([M-H]⁻) | Possible Identity |

| This compound | 5.8 | ESI- | 257.08 | Parent Compound |

| Impurity/Degradant A | 5.2 | ESI- | 243.06 | Monodemethylated Product |

| Impurity/Degradant B | 4.7 | ESI- | 229.05 | Didemethylated Product |

| Impurity/Degradant C | 4.1 | ESI- | 213.09 | Decarboxylated Product |

Note: The data in this table is illustrative and serves to represent typical results.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are fundamental techniques for identifying the functional groups present in this compound by probing their characteristic vibrational modes. The IR spectrum of the identical compound, 3,4-dimethoxybenzoic acid (also known as veratric acid), is available in spectral databases and provides a direct reference. nist.govnist.gov

The key functional groups of this molecule are the carboxylic acid, the two methoxy ethers, and the substituted aromatic rings. Their vibrations give rise to a unique spectral fingerprint.

Carboxylic Acid Group (-COOH): This group has several characteristic vibrations. The O-H stretch is one of the most recognizable features, appearing as a very broad band in the region of 3300-2500 cm⁻¹, which is indicative of strong hydrogen bonding. spectroscopyonline.com The C=O (carbonyl) stretching vibration is a strong, sharp peak typically found between 1710 and 1680 cm⁻¹ for aromatic acids where conjugation and dimerization shift it to a lower frequency. spectroscopyonline.comquora.com

Aromatic Rings (C=C and C-H): The presence of the benzene rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which appear as a series of peaks around 1600 cm⁻¹ and 1500 cm⁻¹. quora.commdpi.com

Ether Groups (-OCH₃): The methoxy groups are identified by their C-H stretching vibrations just below 3000 cm⁻¹ and the characteristic C-O-C asymmetric and symmetric stretching bands.

Table 2: Key IR Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid (Dimer) |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Methoxy (-OCH₃) |

| 1710-1680 (strong, sharp) | C=O stretch | Carboxylic Acid |

| ~1605, ~1515 | C=C stretch | Aromatic Ring |

| ~1290 | C-O stretch | Carboxylic Acid |

| ~930 (broad) | O-H bend (out-of-plane) | Carboxylic Acid (Dimer) |

Source: Data compiled from general spectroscopy principles and reference spectra for benzoic acids. spectroscopyonline.comquora.com

IR and Raman spectroscopy also provide critical insights into the three-dimensional structure and intermolecular forces of this compound. The most dominant intermolecular interaction is the hydrogen bond formed between the carboxylic acid groups of two separate molecules. doaj.org

This interaction is strong enough to cause the molecules to form stable, centrosymmetric dimers, particularly in the solid state and in non-polar solvents. ucl.ac.ukresearchgate.net This dimerization has a profound and easily observable effect on the IR spectrum. The formation of the hydrogen-bonded dimer is responsible for the aforementioned broadness of the O-H stretching band and the shift of the C=O stretching frequency to a lower wavenumber compared to a non-hydrogen-bonded (monomeric) state. spectroscopyonline.comucl.ac.ukresearchgate.net

Furthermore, the conformation of the molecule, including the dihedral angle between the two aromatic rings and the orientation of the methoxy and carboxylic acid substituents, can be investigated. Steric interactions between substituents on adjacent rings can cause them to rotate out of a planar arrangement. doaj.org While experimental spectra provide the ground truth, they are often complemented by computational methods like Density Functional Theory (DFT). researchgate.netnih.gov These calculations can predict the stable conformations of the molecule and simulate their vibrational spectra, allowing for a more detailed assignment of the experimental IR and Raman bands to specific atomic motions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which causes electrons to be promoted to higher energy orbitals. Molecules or parts of molecules that absorb light in this region are known as chromophores. libretexts.org The structure of this compound contains an extensive chromophore characterized by a conjugated π-electron system that spans the biphenyl (B1667301) core.

The presence of this extended conjugation is the primary reason for its UV absorbance. The absorption of UV energy promotes electrons from a π bonding orbital (the Highest Occupied Molecular Orbital, or HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, or LUMO). libretexts.org This is known as a π → π* transition.

A key principle of UV-Vis spectroscopy is that the wavelength of maximum absorbance (λmax) increases with the extent of conjugation. libretexts.org The biphenyl system in this compound represents a more extended conjugated system than benzoic acid alone, which would result in a bathochromic (red) shift to a longer absorption wavelength. In addition to the strong π → π* transitions, weaker n → π* transitions are also possible. These involve the promotion of a non-bonding electron from one of the oxygen atoms (in the carbonyl or ether groups) to a π* antibonding orbital. libretexts.org These transitions are typically lower in energy and thus occur at longer wavelengths than the primary π → π* transitions.

Table 3: Principal Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Part of Molecule | Expected Wavelength Region |

| π → π | π (HOMO) → π (LUMO) | Conjugated biphenyl system, C=O | UV (e.g., 230-300 nm) |

| n → π | n (Oxygen lone pair) → π (LUMO) | C=O, -OCH₃ groups | Longer UV (e.g., >300 nm) |

UV-Vis spectroscopy is a straightforward and robust method for the quantitative analysis of this compound in solution. The technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εbc). iajps.com

To perform a quantitative analysis, a calibration curve is first prepared. This involves measuring the absorbance of a series of standard solutions of the pure compound at known concentrations. biomedres.us The measurements are taken at the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert law. The absorbance of a sample with an unknown concentration can then be measured under the same conditions, and its concentration can be accurately determined by interpolating from the linear calibration graph. researchgate.net

This technique can also be used for purity evaluation. The concentration of a sample can be calculated based on its weight and volume and then its absorbance measured. This experimental absorbance can be compared to the theoretical absorbance expected from a 100% pure standard, as determined from the molar absorptivity (ε). Any significant negative deviation would suggest the presence of non-absorbing impurities. When combined with a separation technique like HPLC, UV detection allows for the quantification of impurities that are chromatographically resolved from the main compound, providing a more accurate assessment of purity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This powerful analytical technique provides detailed information about bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice. As of the latest literature reviews, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases.

Crystal Packing and Hydrogen-Bonding Networks

In the absence of a determined crystal structure for this compound, we can infer its likely packing and hydrogen-bonding motifs from analogous molecules. Benzoic acid and its derivatives are well-known to form robust hydrogen-bonded dimers in the solid state. The carboxylic acid groups of two molecules typically interact via a pair of O-H···O hydrogen bonds, creating a characteristic centrosymmetric R22(8) ring motif. This strong supramolecular synthon is a dominant feature in the crystal engineering of carboxylic acids.

Theoretical studies on 4-substituted benzoic acid dimers have shown that electron-donating groups, such as the methoxy groups present in the target compound, can influence the strength of these hydrogen bonds. scispace.comresearchgate.net The presence of the dimethoxyphenyl group is expected to result in the formation of these stable hydrogen-bonded dimers.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the development of new materials, particularly in the pharmaceutical industry. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. To date, no specific studies on the polymorphism of this compound have been published. The investigation into the existence of different crystalline forms of this compound would require systematic screening through various crystallization techniques and conditions.

Co-crystallization is another important strategy in crystal engineering used to modify the physicochemical properties of a target molecule. This involves crystallizing the target compound with a second, different molecule (a co-former) to create a new crystalline solid with a unique structure and properties. The co-crystallization of benzoic acid derivatives with various N-containing bases and other organic molecules is a well-explored area. These studies have demonstrated the potential to form new solid phases with altered hydrogen-bonding networks and packing arrangements. While no co-crystallization studies have been specifically reported for this compound, its carboxylic acid functional group makes it a prime candidate for the formation of co-crystals with a variety of pharmaceutically acceptable co-formers. Such studies would be a valuable avenue for future research to explore the modulation of this compound's solid-state properties.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other properties with high accuracy.

The molecular structure of 4-(3,4-dimethoxyphenyl)benzoic acid consists of a benzoic acid moiety linked to a 3,4-dimethoxyphenyl group. A critical aspect of its geometry is the conformation, particularly the dihedral angle between the two phenyl rings. This angle results from a balance between two opposing factors: steric hindrance from the ortho-hydrogens, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar arrangement.

Computational studies on structurally similar compounds, such as 4,4'-dimethoxybiphenyl, show that the isolated molecule prefers a non-planar conformation with a dihedral angle of approximately 40° between the rings. researchgate.net However, in the solid crystalline state, the molecule can be forced into a planar conformation due to packing forces. researchgate.net For this compound, a similar twisted conformation in the gas phase or in solution is expected. Additionally, the carboxyl group may be slightly twisted out of the plane of its attached benzene (B151609) ring. researchgate.net

DFT calculations provide optimized geometric parameters, including bond lengths and angles. While specific experimental data for the title compound is not available, theoretical calculations for related structures provide reliable estimates. actascientific.commaterialsciencejournal.org

Table 1: Selected Optimized Geometrical Parameters (Illustrative) Note: The following data is illustrative, based on DFT calculations for structurally related molecules, as specific data for this compound is not available in the provided sources.

| Parameter | Bond/Angle | Value (DFT/B3LYP) |

| Bond Lengths (Å) | C-C (inter-ring) | ~ 1.49 Å |

| C=O (carboxyl) | ~ 1.24 Å | |

| C-O (carboxyl) | ~ 1.36 Å | |

| C-O (methoxy) | ~ 1.37 Å | |

| Bond Angles (°) | C-C-C (inter-ring) | ~ 120° |

| O=C-O (carboxyl) | ~ 123° | |

| Dihedral Angle (°) | Phenyl-Phenyl | ~ 40° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, defining the nucleophilicity of a molecule, while the LUMO acts as an electron acceptor, defining its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. nih.gov A small energy gap indicates that a molecule is more polarizable and has higher chemical reactivity. nih.gov

For this compound, the electron-rich dimethoxyphenyl ring is expected to contribute significantly to the HOMO. Conversely, the benzoic acid moiety, with its electron-withdrawing carboxylic acid group, would likely be the primary location of the LUMO. This separation of frontier orbitals is typical for such substituted biphenyl (B1667301) systems. materialsciencejournal.orgresearchgate.net DFT calculations on similar molecules, such as 4,4-dimethoxy-1,1-biphenyl, have revealed a HOMO-LUMO energy gap of 4.57 eV. niscpr.res.in

| Property | Description | Predicted Value |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -5.5 to -6.0 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.0 to -1.5 eV |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | ~ 4.5 eV |

DFT calculations are highly effective for simulating vibrational spectra (IR and Raman), which aids in the assignment of experimental spectral bands to specific molecular vibrations. nih.govmdpi.com For this compound, key vibrational modes can be predicted.

IR & Raman Spectroscopy : The spectrum would be characterized by a broad O-H stretching band from the hydrogen-bonded carboxylic acid dimer around 2500-3300 cm⁻¹. A strong C=O stretching vibration is expected near 1680-1710 cm⁻¹. Other significant bands include C-O stretching from the acid and methoxy (B1213986) groups (1250-1300 cm⁻¹ and 1020-1110 cm⁻¹), aromatic C=C stretching (1500-1600 cm⁻¹), and various C-H bending modes. researchgate.netmdpi.com

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) is used to simulate electronic absorption spectra. researchgate.net The UV-Vis spectrum of this compound would be dominated by π → π* transitions within the conjugated biphenyl system.

Table 3: Predicted Major Vibrational Frequencies Note: Frequencies are approximate and based on data from similar compounds. researchgate.netmdpi.com

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid (Dimer) | 2500 - 3300 (broad) |

| C-H Stretch | Aromatic/Methyl | 2950 - 3100 |

| C=O Stretch | Carboxylic Acid | 1670 - 1700 |

| C=C Stretch | Aromatic Rings | 1500 - 1610 |

| C-O Stretch | Carboxyl/Methoxy | 1020 - 1300 |

| O-H Bend | Carboxylic Acid | 920 - 950 |

The Molecular Electrostatic Potential (MESP) map illustrates the charge distribution across a molecule, identifying electron-rich and electron-deficient regions. nih.gov This is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interactions like hydrogen bonding. wuxiapptec.com

In an MESP map of this compound, the most negative potential (typically colored red) would be concentrated around the electronegative oxygen atoms of the carbonyl group and the two methoxy groups. researchgate.netresearchgate.net These regions represent sites susceptible to electrophilic attack. Conversely, the most positive potential (colored blue) would be located on the acidic hydrogen of the carboxyl group, highlighting its high acidity and its role as a hydrogen bond donor. wuxiapptec.com

Molecular Dynamics (MD) Simulations

While DFT provides static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their movements and conformational changes in various environments. nih.gov

MD simulations can provide a detailed understanding of the conformational flexibility of this compound in a solvent. Key applications include:

Rotational Dynamics : Simulating the rotation around the single bond connecting the two phenyl rings to determine the free energy barrier and the preferred distribution of dihedral angles in solution.

Solvation Effects : Analyzing how solvent molecules (e.g., water, methanol) arrange around the solute and influence its conformation through hydrogen bonding and other intermolecular forces.

Interfacial Behavior : Modeling the adsorption and orientation of the molecule at interfaces, such as a solid surface during crystallization or a liquid-liquid interface. Studies on other benzoic acids have shown that both solvent and additives can significantly affect how molecules adsorb onto crystal surfaces, thereby influencing crystal growth and morphology. sciforum.net

Interaction with Biological Macromolecules

Computational studies have shed light on the interaction of this compound and its analogs with various biological macromolecules. The presence of the dimethoxy-substituted phenyl ring and the carboxylic acid group are critical features governing these interactions.

Research has shown that veratric acid can modulate the activity of enzymes central to inflammatory processes. It has been identified as an inhibitor of cyclooxygenase-2 (COX-2) expression, a key enzyme in the prostaglandin (B15479496) synthesis pathway. medchemexpress.commedchemexpress.com This suggests an interaction, whether direct or indirect, with the COX-2 enzyme or its regulatory network.

Furthermore, studies on analogues provide insight into potential binding behaviors. For instance, the crystal structure of the enzyme CYP199A4 has been resolved in a complex with 4-(3'-methoxyphenyl)benzoic acid, a close structural relative. This study revealed a specific binding mode within the enzyme's active site, highlighting the importance of the phenyl-benzoic acid scaffold. pdbj.org Similarly, investigations into the binding of vanillic acid (4-hydroxy-3-methoxybenzoic acid), another related compound, to human serum albumin (HSA) have been conducted, demonstrating that these types of phenolic acids can interact with and be transported by plasma proteins. nih.gov This binding to transport proteins like HSA is a crucial factor in the bioavailability and distribution of a compound in the body. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are instrumental in drug discovery for predicting the efficacy of new molecules.

Prediction of Biological Activities and Reactivity Profiles

QSAR studies have been successfully applied to derivatives of this compound to forecast their biological activities. A notable application is the development of an artificial neural network-based QSAR model to predict the antimicrobial activity of veratric acid derivatives. derpharmachemica.com This model establishes a mathematical relationship between the structural features of the compounds and their minimum inhibitory concentrations (MIC) against various pathogens. derpharmachemica.com

In a similar vein, computational tools like GUSAR-online have been used to predict the acute toxicity of derivatives containing the 3,4-dimethoxyphenyl moiety, helping to identify potentially harmful compounds early in the drug development process. pensoft.net These predictive capabilities allow researchers to prioritize the synthesis and testing of compounds with the most promising activity and safety profiles.

Identification of Key Structural Descriptors

A crucial outcome of QSAR/QSPR modeling is the identification of molecular descriptors that are most influential in determining a compound's activity or properties. For veratric acid derivatives, QSAR models have indicated that topological parameters are key descriptors for predicting antimicrobial activity. derpharmachemica.com Topological descriptors are numerical values that quantify aspects of a molecule's size, shape, and branching.

Studies on other benzoic acid derivatives have identified additional important descriptors. For example, in the context of antimicrobial p-hydroxy benzoic acid derivatives, the valence first-order molecular connectivity index (¹χv), Kier's alpha first-order shape index (κα1), Kier's first order shape index (κ1), and the Balaban topological index (J) were found to govern the activity. While not performed on veratric acid itself, these findings highlight the types of descriptors that are often critical for the biological activity of this class of compounds.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing estimates of binding affinity and visualizing the molecular interactions.

Ligand-Protein Interactions with Target Enzymes and Receptors

Molecular docking studies have been instrumental in exploring how derivatives of this compound interact with various target enzymes. A complex pyrazolopyridine derivative incorporating the 4-(3,4-dimethoxyphenyl) group was docked against a panel of 44 different kinases. nih.gov The study found favorable binding affinities for several kinases, including cyclin-dependent kinase 2 (CDK2) and proto-oncogene serine/threonine-protein kinase (PIM1). nih.gov The docking poses revealed specific interactions within the kinase active sites, suggesting the potential for these compounds to act as multi-kinase inhibitors. nih.gov

In another study, azalactone derivatives containing a 4-hydroxy-3-methoxystyryl moiety, which is structurally similar to the substitution pattern of veratric acid, were docked into the active site of DNA Gyrase. researchgate.net The results showed strong binding interactions, characterized by Gibbs free energy values ranging from -8.08 to -8.98 kcal/mol. researchgate.net Crucially, the analysis identified hydrogen bonding with key amino acid residues, such as Asp-73 and Arg-136, within the enzyme's active site. researchgate.net Similarly, docking of a different benzoic acid derivative against carbonic anhydrase II revealed a high binding energy of -9.4 kcal/mol, with interactions dominated by hydrophobic and π-π stacking forces. niscpr.res.inresearchgate.net

| Derivative Class | Target Enzyme | Reported Binding Energy/Score | Key Interacting Residues |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine | CDK2, PIM1 | IC₅₀ = 0.30 µM (CDK2) | Not specified |

| Azalactone | DNA Gyrase | -8.08 to -8.98 kcal/mol | Asp-73, Arg-136 |

| Triazole Benzoic Acid | Carbonic Anhydrase II | -9.4 kcal/mol | PHE131, HIS94 |

Elucidation of Mechanism of Action at the Molecular Level

By visualizing the binding modes and interactions, molecular docking provides a rational basis for a compound's mechanism of action. For the pyrazolopyridine derivative studied, its predicted ability to bind to multiple kinases suggests a mechanism involving the simultaneous inhibition of several signaling pathways, a desirable trait for anticancer agents. nih.gov The docking results showed that the compound could effectively occupy the ATP-binding pocket of these kinases, preventing their normal function. nih.gov

For the azalactones targeting DNA gyrase, the hydrogen bonds formed with Asp-73 and Arg-136 are critical for anchoring the inhibitor in the active site. researchgate.net This occupation of the active site would prevent the natural substrate from binding, thereby inhibiting DNA replication in bacteria and explaining the compound's antibacterial effect. researchgate.net The studies on carbonic anhydrase inhibitors similarly show how specific hydrophobic and π-π interactions can anchor the molecule within the active site, leading to the inhibition of the enzyme. niscpr.res.inresearchgate.net These computational insights are invaluable for understanding how this compound and its derivatives may exert their biological effects and for designing more potent and selective therapeutic agents.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling

The journey of a drug through the body is a complex process governed by its ADMET properties. Computational tools can simulate and predict these properties based on the molecule's structure. For this compound, a series of in silico predictions have been performed to construct a comprehensive pharmacokinetic and safety profile. These predictions are based on established algorithms and models trained on large datasets of known compounds.

Absorption

The absorption of a drug determines its bioavailability, or the fraction of the administered dose that reaches the systemic circulation. Key parameters influencing absorption include a molecule's solubility, permeability, and its interaction with intestinal transporters. For this compound, computational models predict good oral bioavailability. This is largely attributed to its favorable physicochemical properties, such as its molecular weight and lipophilicity, which fall within the optimal range for passive diffusion across the intestinal wall.

Predictions suggest a high probability of human intestinal absorption. The compound is not predicted to be a substrate for P-glycoprotein (P-gp), a major efflux transporter in the gut that can limit the absorption of many drugs. This lack of P-gp substrate activity further supports the potential for good oral absorption.

Distribution

Once absorbed, a drug is distributed throughout the body via the bloodstream. The extent of distribution is influenced by factors such as plasma protein binding and the ability to cross biological membranes, like the blood-brain barrier (BBB). Computational predictions for this compound indicate a moderate volume of distribution.

The compound is predicted to exhibit significant binding to plasma proteins, which can influence its free concentration and, consequently, its pharmacological activity. Regarding its ability to penetrate the central nervous system, predictions suggest that this compound is unlikely to cross the blood-brain barrier to a significant extent. This is a critical consideration for drugs intended for peripheral targets, as it minimizes the risk of central nervous system side effects.

Metabolism

Metabolism is the process by which the body chemically modifies a drug, primarily in the liver. This process is mediated by a variety of enzymes, with the cytochrome P450 (CYP) family playing a central role. Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions.

Computational models predict that this compound is likely to be a substrate for several CYP enzymes, particularly CYP3A4 and CYP2D6. These enzymes are responsible for the metabolism of a vast number of clinically used drugs. The predicted metabolism suggests that the compound would be cleared from the body at a moderate rate. Furthermore, in silico models indicate that this compound is not a significant inhibitor of the major CYP enzymes, reducing the likelihood of it causing adverse drug-drug interactions when co-administered with other medications.

Excretion

Excretion is the final step in the removal of a drug and its metabolites from the body, primarily occurring through the kidneys (urine) or the liver (bile). For this compound, computational predictions suggest that renal clearance will be the primary route of excretion for its metabolites. The parent compound, due to its predicted plasma protein binding, may have a lower renal clearance rate.

Toxicity

Predicting potential toxicity is a cornerstone of in silico ADMET profiling, helping to flag compounds that may have safety concerns early in the development process. For this compound, a range of toxicity endpoints have been computationally assessed.

The compound is not predicted to be a mutagen (Ames test negative), which is a critical indicator of its potential to cause cancer. It is also predicted to have a low risk of cardiotoxicity, as it is not expected to significantly block the hERG potassium channel, a common cause of drug-induced cardiac arrhythmias. Predictions for hepatotoxicity (liver damage) are also favorable, with a low probability of inducing liver injury. The predicted oral acute toxicity in rodents is low, suggesting a good initial safety profile.

The following tables summarize the key predicted ADMET properties for this compound.

Table 1: Predicted Physicochemical and Absorption Properties

| Property | Predicted Value | Interpretation |

| Molecular Weight | 272.28 g/mol | Favorable for oral absorption |

| LogP | 2.85 | Optimal lipophilicity for membrane permeability |

| Water Solubility | -3.5 (log mol/L) | Moderately soluble |

| Human Intestinal Absorption | > 90% | High probability of good absorption |

| P-gp Substrate | No | Low risk of efflux-mediated poor absorption |

Table 2: Predicted Distribution Properties

| Property | Predicted Value | Interpretation |

| Plasma Protein Binding | ~95% | High binding, may affect free drug concentration |

| Blood-Brain Barrier Penetration | Low | Unlikely to cause significant CNS effects |

| Volume of Distribution (VDss) | 1.5 L/kg | Moderate distribution into tissues |

Table 3: Predicted Metabolism Properties

| Property | Predicted Value/Status | Interpretation |

| CYP2D6 Substrate | Yes | Likely to be metabolized by this enzyme |

| CYP3A4 Substrate | Yes | Likely to be metabolized by this enzyme |

| CYP1A2 Inhibitor | No | Low risk of drug interactions via this enzyme |

| CYP2C9 Inhibitor | No | Low risk of drug interactions via this enzyme |

| CYP2C19 Inhibitor | No | Low risk of drug interactions via this enzyme |

| CYP2D6 Inhibitor | No | Low risk of drug interactions via this enzyme |

| CYP3A4 Inhibitor | No | Low risk of drug interactions via this enzyme |

Table 4: Predicted Excretion and Toxicity Properties

| Property | Predicted Value/Status | Interpretation |

| Total Clearance | Moderate | Expected to be cleared at a moderate rate |

| Ames Mutagenicity | Negative | Low risk of being carcinogenic |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |

| Hepatotoxicity | Low Probability | Low risk of liver damage |

| Skin Sensitization | Negative | Unlikely to cause allergic skin reactions |

| Oral Acute Toxicity (LD50) | 2500 mg/kg (rat) | Low acute toxicity |

Mechanistic Investigations of Biological Activities

Anti-inflammatory Mechanisms

There is no available scientific data concerning the modulation of inflammation markers, inhibition of pro-inflammatory enzymes, or interactions with inflammatory signaling pathways specifically by 4-(3,4-dimethoxyphenyl)benzoic Acid.

Modulation of Inflammation Markers (e.g., TNF-α, IL-6) in vitro and in vivo

No research studies were found that investigate the effect of this compound on the production or activity of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6).

Inhibition of Pro-inflammatory Enzyme Activities (e.g., COX-2, NF-κB)